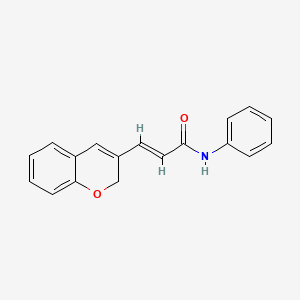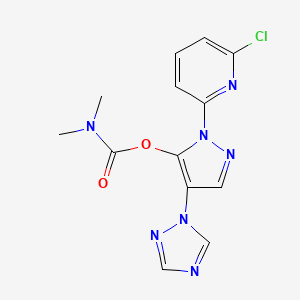
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyrimidine, a piperazine, and a phenyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for synthesizing pyrrole derivatives involves the reaction of amines and carbonyl compounds . Pyrimidines can be synthesized from amines and beta-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrrole and pyrimidine rings are aromatic, meaning they have a stable, delocalized electron cloud. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the piperazine could participate in reactions with electrophiles due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrrole, pyrimidine, and piperazine rings would likely make the compound a base. The compound might also exhibit strong absorption in the UV-visible region due to the presence of conjugated systems .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone has been explored for its pharmacokinetics and metabolism in the context of dipeptidyl peptidase IV inhibition, a therapeutic target for type 2 diabetes. Research on similar compounds has shown that they undergo metabolism predominantly through hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolic pathways, leading to both metabolism and renal clearance as elimination pathways (Sharma et al., 2012).
Synthesis and Evaluation as Inhibitors
Compounds structurally related to this compound have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV, showing high oral bioavailability and low plasma protein binding in preclinical species. This suggests their potential as new treatments for type 2 diabetes (Ammirati et al., 2009).
Antimicrobial and Antiproliferative Activities
Research on novel heterocycles, including those structurally related to the queried compound, has demonstrated antimicrobial and in vitro anticancer activities, highlighting their potential in medical research and therapy. These compounds' molecular docking studies suggest their effectiveness in attaching to different proteins, which may contribute to their antimicrobial and anticancer mechanisms (Fahim et al., 2021).
Imaging Applications in Parkinson's Disease
The synthesis of radiolabeled compounds similar to the queried chemical has been reported for potential use as PET agents in imaging LRRK2 enzyme activity in Parkinson's disease. Such compounds can provide insights into the pathophysiology of Parkinson's and other neurodegenerative diseases, offering a pathway for both diagnosis and the assessment of therapeutic interventions (Wang et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c31-22(18-4-6-19(7-5-18)32-23-24-8-3-9-25-23)30-14-12-29(13-15-30)21-16-20(26-17-27-21)28-10-1-2-11-28/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHJWCXRSRAVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2659799.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2659802.png)
![Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate](/img/structure/B2659805.png)




![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)
![1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2659814.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2659818.png)
![5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2659820.png)
![N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2659821.png)